molecular formula C7H16N2 B036949 N-Isopropylpyrrolidin-3-amine CAS No. 1289387-70-7

N-Isopropylpyrrolidin-3-amine

Cat. No. B036949
M. Wt: 128.22 g/mol
InChI Key: FUOPYXYKWKCPLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which “N-Isopropylpyrrolidin-3-amine” is likely a part of, has been discussed in various studies . The synthetic strategies used are often based on ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

  • Stereo-selective Synthesis : A study by Fleck et al. (2003) in "The Journal of Organic Chemistry" developed a stereo-selective process for preparing a related compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, demonstrating the utility of N-Isopropylpyrrolidin-3-amine in complex organic synthesis processes (Fleck et al., 2003).

  • Catalytic Activity in Transaminase-Catalyzed Reactions : Dawood et al. (2018) in "ChemCatChem" revealed that the catalytic activity of isopropylamine can be enhanced in transaminase-catalyzed reactions through specific reaction and enzyme engineering, indicating its potential in biocatalysis (Dawood et al., 2018).

  • Amination Procedure for Pyridines : Londregan et al. (2010) in "Organic Letters" described a one-pot amination procedure using various amines, including N-Isopropylpyrrolidin-3-amine, for effective substrate activation in the synthesis of 2-aminopyridines, highlighting its role in the efficient synthesis of heterocyclic compounds (Londregan et al., 2010).

  • Convertible Isocyanides in Peptidomimetic Design : A study by Hollanders et al. (2021) in "Chemical Communications" showed that 3-substituted 2-isocyanopyridines, including those derived from N-Isopropylpyrrolidin-3-amine, are valuable in peptidomimetic design, enabling the synthesis of sensitive di-/tripeptides (Hollanders et al., 2021).

  • Photoredox-Catalyzed Deaminative Alkylation : Ashley and Rovis (2020) in the "Journal of the American Chemical Society" presented a method for activating sterically encumbered primary amines, like N-Isopropylpyrrolidin-3-amine, through visible light photoredox catalysis, which is significant for generating valuable synthetic targets (Ashley & Rovis, 2020).

  • Chiroptical Properties in Cyclic Amines : Bettoni and Cellucci (1982) in the "Journal of Heterocyclic Chemistry" examined the chiroptical properties of 3-substituted cyclic amines, including 3-isopropylpyrrolidine, revealing distinct optical characteristics compared to other cyclic amines (Bettoni & Cellucci, 1982).

properties

IUPAC Name

N-propan-2-ylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(2)9-7-3-4-8-5-7/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOPYXYKWKCPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630158
Record name N-(Propan-2-yl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropylpyrrolidin-3-amine

CAS RN

1289387-70-7
Record name N-(Propan-2-yl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Liu, K Malagu, AF Haughan, V Khetarpal… - Journal of Medicinal …, 2023 - ACS Publications
Huntington’s disease (HD) is caused by an expanded CAG trinucleotide repeat in exon 1 of the huntingtin (HTT) gene. We report the design of a series of HTT pre-mRNA splicing …
Number of citations: 4 pubs.acs.org

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